molecular formula C7H7NO4S B12004119 2-Methyl-5-nitrobenzenesulfinic acid

2-Methyl-5-nitrobenzenesulfinic acid

Cat. No.: B12004119
M. Wt: 201.20 g/mol
InChI Key: RCDAJKSUDFEUGV-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfinic acid is a chemical compound with the molecular formula C7H7NO4S. It appears as a yellow crystalline powder and consists of a benzene ring with a nitro group (-NO2) and a sulfinic acid group (-SO2H) attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitrobenzenesulfinic acid typically involves the nitration of 2-methylbenzenesulfinic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrobenzenesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-nitrobenzenesulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzenesulfinic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitrobenzenesulfinic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

2-methyl-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C7H7NO4S/c1-5-2-3-6(8(9)10)4-7(5)13(11)12/h2-4H,1H3,(H,11,12)

InChI Key

RCDAJKSUDFEUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)O

Origin of Product

United States

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